molecular formula C9H13ClN2 B13275424 N-(butan-2-yl)-2-chloropyridin-4-amine

N-(butan-2-yl)-2-chloropyridin-4-amine

Cat. No.: B13275424
M. Wt: 184.66 g/mol
InChI Key: QBFZKJCULKVXMS-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-chloropyridin-4-amine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a chlorine atom attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-chloropyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with butan-2-amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-2-chloropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is the N-oxide derivative.

    Reduction Reactions: The major product is the corresponding piperidine derivative.

Scientific Research Applications

N-(butan-2-yl)-2-chloropyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-chloropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(butan-2-yl)-2-bromopyridin-4-amine: Similar structure but with a bromine atom instead of chlorine.

    N-(butan-2-yl)-2-fluoropyridin-4-amine: Similar structure but with a fluorine atom instead of chlorine.

    N-(butan-2-yl)-2-methylpyridin-4-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness: N-(butan-2-yl)-2-chloropyridin-4-amine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications. Additionally, the butan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

N-butan-2-yl-2-chloropyridin-4-amine

InChI

InChI=1S/C9H13ClN2/c1-3-7(2)12-8-4-5-11-9(10)6-8/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

QBFZKJCULKVXMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC=C1)Cl

Origin of Product

United States

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